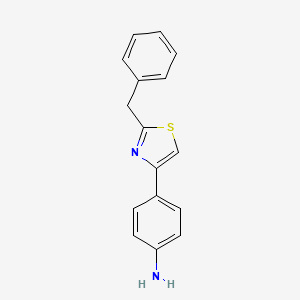

4-(2-Benzylthiazol-4-yl)aniline

Descripción

4-(2-Benzylthiazol-4-yl)aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the para position with a thiazole ring bearing a benzyl group at position 2.

Such structural modifications are critical in drug design, where substituents are tailored to optimize pharmacokinetic profiles .

Propiedades

Fórmula molecular |

C16H14N2S |

|---|---|

Peso molecular |

266.4 g/mol |

Nombre IUPAC |

4-(2-benzyl-1,3-thiazol-4-yl)aniline |

InChI |

InChI=1S/C16H14N2S/c17-14-8-6-13(7-9-14)15-11-19-16(18-15)10-12-4-2-1-3-5-12/h1-9,11H,10,17H2 |

Clave InChI |

RUHKFGLAOMUWKI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC2=NC(=CS2)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

Nucleophilic Aromatic Substitution

- 4-(Benzo[d]thiazol-2-yl)aniline : Reacts with aryl isothiocyanates to form thioureas in yields up to 79% under reflux conditions . The electron-withdrawing benzothiazole ring activates the aniline for nucleophilic attack.

- 4-(Thiazol-2-yl)aniline : Similar reactivity is expected, but the absence of fused rings may alter reaction kinetics.

Schiff Base Formation

- 4-(1H-Benzo[d]imidazol-2-yl)aniline : Forms Schiff bases with pyrazolecarbaldehydes, demonstrating utility in synthesizing antiviral agents . The benzyl group in 4-(2-Benzylthiazol-4-yl)aniline could sterically hinder such condensations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.